Cas no 1805415-60-4 (Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate)

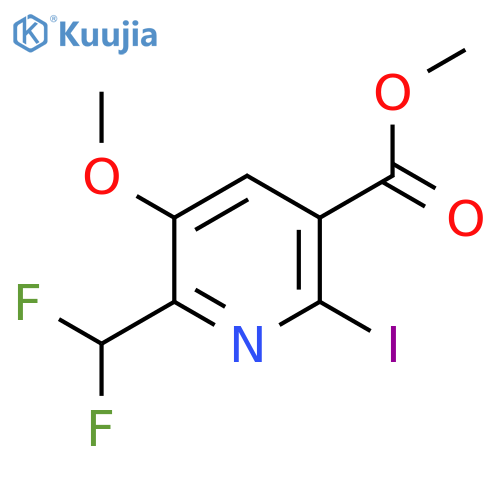

1805415-60-4 structure

商品名:Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate

CAS番号:1805415-60-4

MF:C9H8F2INO3

メガワット:343.06600189209

CID:4891031

Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate

-

- インチ: 1S/C9H8F2INO3/c1-15-5-3-4(9(14)16-2)8(12)13-6(5)7(10)11/h3,7H,1-2H3

- InChIKey: IKAYOZYIAXZTIG-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C(=O)OC)C=C(C(C(F)F)=N1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 48.4

Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029025469-500mg |

Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate |

1805415-60-4 | 95% | 500mg |

$1,651.30 | 2022-04-01 | |

| Alichem | A029025469-250mg |

Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate |

1805415-60-4 | 95% | 250mg |

$999.60 | 2022-04-01 | |

| Alichem | A029025469-1g |

Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate |

1805415-60-4 | 95% | 1g |

$3,010.80 | 2022-04-01 |

Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

1805415-60-4 (Methyl 2-(difluoromethyl)-6-iodo-3-methoxypyridine-5-carboxylate) 関連製品

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量